molecular formula C18H17FN2O3S B2765206 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 868369-09-9

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2765206
CAS No.: 868369-09-9
M. Wt: 360.4
InChI Key: BMNPBJCQLBAGMU-ZZEZOPTASA-N
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Description

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide: is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with ethyl and methoxy groups, and a fluorobenzamide moiety. Its molecular formula is C19H20N2O4S, and it has a molecular weight of 372.44 g/mol.

Scientific Research Applications

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzothiazole ring is then subjected to substitution reactions to introduce the ethyl and methoxy groups at the 3rd and 4th positions, respectively.

    Coupling with Fluorobenzamide: The substituted benzothiazole is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can be compared with other benzothiazole derivatives and fluorobenzamides:

    N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a fluorine atom.

    N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide: Contains a phenoxyacetamide moiety instead of a fluorobenzamide moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-4-21-15-13(23-2)8-9-14(24-3)16(15)25-18(21)20-17(22)11-6-5-7-12(19)10-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPBJCQLBAGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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